2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione
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Overview
Description
2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hydrazono group and a cyclohexane-1,3-dione moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione are Zn2+ ions and cancer proteins such as 4LRH, 4EKD, 4GIW, and 4L9K . These targets play crucial roles in various biological processes, including cell growth and division.
Mode of Action
This compound acts as a fluorescent chemosensor for Zn2+ ions and an inhibitor for cancer proteins . It selectively binds to Zn2+ ions over other metal ions in an aqueous ethanol medium . Additionally, it inhibits the growth of KB cell lines .
Pharmacokinetics
Its selectivity for zn2+ ions and cancer proteins suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of the growth of KB cell lines . This suggests that it may have potential applications in cancer treatment.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it exhibits higher selectivity for Zn2+ ions over other metal ions in an aqueous ethanol medium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione typically involves the reaction of 4-(morpholinosulfonyl)benzaldehyde with cyclohexane-1,3-dione in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal ions such as zinc.
Medicine: Studied for its cytotoxic properties and potential as an anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
- 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-hydroxy-2-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14-2-1-3-15(21)16(14)18-17-12-4-6-13(7-5-12)25(22,23)19-8-10-24-11-9-19/h4-7,20H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZPXVSLNNCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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